Cas no 1932767-09-3 ((1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol)

(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol
- Benzenemethanol, 2-fluoro-α-(fluoromethyl)-, (αR)-
- (R)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol
- 1932767-09-3
- EN300-1613292
- CS-0287123
-
- Inchi: 1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m0/s1
- InChI Key: HXSNUHVULWWHCD-QMMMGPOBSA-N
- SMILES: [C@H](C1C=CC=CC=1F)(O)CF
Computed Properties
- Exact Mass: 158.05432120g/mol
- Monoisotopic Mass: 158.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 225.0±30.0 °C(Predicted)
- pka: 12.63±0.20(Predicted)
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613292-0.05g |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 0.05g |
$1669.0 | 2023-06-04 | ||
Enamine | EN300-1613292-10.0g |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 10g |
$8542.0 | 2023-06-04 | ||
Enamine | EN300-1613292-0.1g |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 0.1g |
$1748.0 | 2023-06-04 | ||
Enamine | EN300-1613292-100mg |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 100mg |
$1748.0 | 2023-09-23 | ||
Enamine | EN300-1613292-1000mg |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 1000mg |
$1987.0 | 2023-09-23 | ||
Enamine | EN300-1613292-50mg |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 50mg |
$1669.0 | 2023-09-23 | ||
Enamine | EN300-1613292-5000mg |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 5000mg |
$5760.0 | 2023-09-23 | ||
Enamine | EN300-1613292-0.25g |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 0.25g |
$1828.0 | 2023-06-04 | ||
Enamine | EN300-1613292-1.0g |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 1g |
$1987.0 | 2023-06-04 | ||
Enamine | EN300-1613292-500mg |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol |
1932767-09-3 | 500mg |
$1907.0 | 2023-09-23 |
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
Additional information on (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol
Chemical Profile of (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS No. 1932767-09-3)
(1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1932767-09-3, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fluorinated alcohols, which are widely recognized for their unique physicochemical properties and biological activities. The presence of two fluorine atoms, one at the α-position relative to the hydroxyl group and another on the aromatic ring, imparts distinct electronic and steric effects that influence its reactivity and interactions with biological targets.
The stereochemistry of this compound is defined by the (1R) configuration at the chiral center, which is a critical factor in determining its biological efficacy. In pharmaceutical research, the precise stereochemical arrangement of molecules can dictate their potency, selectivity, and pharmacokinetic profiles. The (1R)-configuration of (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol suggests that it may exhibit specific interactions with biological receptors or enzymes, making it a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such compounds with high accuracy. The fluorine atoms in (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol are known to enhance metabolic stability and improve binding affinity to target proteins. This has been particularly observed in the development of kinase inhibitors, where fluorine substitution can lead to increased potency and reduced off-target effects.
Moreover, the aromatic ring in this compound, specifically the 2-fluorophenyl moiety, plays a crucial role in modulating its biological activity. Fluorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to enhance lipophilicity and improve oral bioavailability. The combination of these structural features makes (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol a versatile scaffold for designing novel therapeutic agents.
In vitro studies have begun to explore the potential applications of this compound in various therapeutic areas. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory pathways. The fluorine atoms are believed to contribute to its ability to interact with hydrophobic pockets of target proteins, thereby enhancing its binding affinity. Additionally, the hydroxyl group provides a site for further functionalization, allowing for the development of derivatives with tailored biological activities.
The synthesis of (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol presents unique challenges due to the need for precise stereocontrol. Chiral resolution or asymmetric synthesis methods must be employed to ensure high enantiomeric purity. Advances in catalytic asymmetric transformations have made it possible to produce enantiomerically pure compounds on a larger scale, facilitating their use in preclinical and clinical studies.
As research continues to uncover new therapeutic targets and mechanisms, compounds like (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol are expected to play a crucial role in addressing unmet medical needs. The integration of fluorine chemistry into drug design continues to be a fertile ground for innovation, with potential applications spanning from oncology to neurodegenerative diseases.
The development of novel fluorinated compounds also necessitates rigorous safety evaluations. While this compound does not fall under categories such as hazardous chemicals or controlled substances, its biological activity must be thoroughly assessed through toxicological studies before it can be considered for human use. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate laboratory findings into safe and effective therapeutic interventions.
In conclusion, (1R)-2-fluoro-1-(2-fluorophenyl)ethan-1-ol (CAS No. 1932767-09-3) represents a significant advancement in fluorinated organic chemistry with potential implications for drug discovery and development. Its unique structural features and stereochemical configuration make it an intriguing candidate for further exploration in medicinal biology. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly contribute to the next generation of therapeutic agents.
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